molecular formula C21H15F6N3O3S B2370525 5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-35-0

5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2370525
CAS RN: 439109-35-0
M. Wt: 503.42
InChI Key: LCQVQMMUFVPEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” is a complex organic molecule. It contains an imidazo[1,2-c]quinazolin-2-one core, which is a type of heterocyclic compound . This core is substituted at the 5-position with a sulfanyl group that is connected to a 3,5-bis(trifluoromethyl)benzyl group . The imidazoquinazolinone core also has methoxy groups at the 8 and 9 positions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. The trifluoromethyl groups would add electron-withdrawing character, and the methoxy groups could participate in resonance with the imidazoquinazolinone core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Lewis Acid Catalysts

Benzotriazolium salts, prepared by reacting substituted benzenediamines with tert-butyl nitrite followed by treatment with trimethyloxonium tetrafluoroborate, serve as Lewis acid catalysts. Our compound, when appropriately modified, could contribute to the development of efficient catalysts for various chemical transformations .

Organic Electronic Devices

Dihydrotetraazaanthracenes, synthesized by cyclization of N-substituted ortho-phenylenediamines, have potential applications in organic electronic devices. Our compound’s structure suggests that it could be explored as a building block for novel materials in this field .

Cytotoxicity Studies

Benzene-1,2-diamine derivatives, including our compound, have been tested for their cytotoxicity against cancer cells. Researchers investigate their potential as anti-cancer agents, making them relevant for drug discovery .

Non-Covalent Organocatalysts

Benzene-1,2-diamine derivatives have been studied as double hydrogen bond donors in non-covalent organocatalysts. Our compound’s hydrogen bond donor capabilities could contribute to the design of efficient catalysts for various reactions .

Aromatic Polyamides

Triphenylamine-based diamines, such as our compound, are versatile monomers for synthesizing aromatic polyamides. These polymers find applications in materials science, including membranes, coatings, and fibers .

Lithium-Sulfur (Li-S) Batteries

Recently, a 3,5-bis(trifluoromethyl)benzyl-modified triazine-based covalent organic framework was synthesized. The high electronegativity and steric hindrance of this compound successfully suppressed the diffusion of polysulfides in Li-S batteries, leading to improved capacity and cyclic stability .

Stearamide Synthesis

The novel N-(3,5-bis(trifluoromethyl)benzyl)stearamide was prepared by a solventless direct amidation reaction. This practical method, conducted without any special treatment or activation, highlights the compound’s potential in synthetic chemistry .

properties

IUPAC Name

5-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F6N3O3S/c1-32-15-6-13-14(7-16(15)33-2)28-19(30-8-17(31)29-18(13)30)34-9-10-3-11(20(22,23)24)5-12(4-10)21(25,26)27/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQVQMMUFVPEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F6N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.